molecular formula C16H11NO3S B14159887 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- CAS No. 89241-37-2

4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-

Cat. No.: B14159887
CAS No.: 89241-37-2
M. Wt: 297.3 g/mol
InChI Key: YQFHJTLYOSFRPY-UHFFFAOYSA-N
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Description

4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- is a fused heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a furo[3,4-b]indole core and a phenylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for synthesis and research.

Preparation Methods

The synthesis of 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- typically involves multiple steps starting from indole. One efficient synthetic route involves the following steps :

    Acylation of Indole: The initial step involves the acylation of indole with an acid chloride in the presence of a Lewis acid such as aluminum chloride (AlCl3). This results in the formation of a 3-acylindole intermediate.

    Formation of Bis-Enol Ethers: The 3-acylindole is then converted into bis-enol ethers through carbonyl protection.

    Lithiation and Quenching: The bis-enol ethers undergo lithiation at the C-2 position, followed by quenching with acetaldehyde to form intermediates.

    Cyclodehydration: The final step involves cyclodehydration induced by trifluoroacetic acid, leading to the formation of the desired 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-.

Chemical Reactions Analysis

4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Scientific Research Applications

4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- has a wide range of applications in scientific research :

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in Diels-Alder cycloaddition reactions.

    Biology: The compound is studied for its potential as a DNA bis-intercalator, which can interact with DNA and affect its function.

    Medicine: Research is ongoing to explore its antitumor activity and potential therapeutic applications.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and potentially leading to antitumor effects .

Comparison with Similar Compounds

4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- can be compared with other similar compounds such as indole-2,3-quinodimethane analogues :

    Indole-2,3-quinodimethane: This compound shares a similar indole core but lacks the furo ring and phenylsulfonyl group, resulting in different chemical properties.

    3-Methyl-4H-Furo[3,4-b]indole: This derivative has a methyl group at the C-3 position, which alters its reactivity compared to the phenylsulfonyl derivative.

    3-Phenyl-4H-Furo[3,4-b]indole: The presence of a phenyl group at the C-3 position provides different steric and electronic effects compared to the phenylsulfonyl group.

These comparisons highlight the unique structural and functional attributes of 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-, making it a valuable compound for various research applications.

Properties

CAS No.

89241-37-2

Molecular Formula

C16H11NO3S

Molecular Weight

297.3 g/mol

IUPAC Name

4-(benzenesulfonyl)furo[3,4-b]indole

InChI

InChI=1S/C16H11NO3S/c18-21(19,12-6-2-1-3-7-12)17-15-9-5-4-8-13(15)14-10-20-11-16(14)17/h1-11H

InChI Key

YQFHJTLYOSFRPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=COC=C42

Origin of Product

United States

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